4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3,7-dihydro-2H-furo[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-4-7(10)9-8-6(5)2-3-11-8/h4H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBKRUDIWDASEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299789 | |
| Record name | 4-methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22385-34-8 | |
| Record name | NSC132867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action
Enzyme and Receptor Target Interactions
Kinase Inhibition Profiles (e.g., Cdc-like Kinases (CLKs), p38α MAPK)
Derivatives based on the furo[3,2-b]pyridine (B1253681) core, an isomer of the furo[2,3-b]pyridine (B1315467) scaffold, have been identified as potent and highly selective inhibitors of Cdc-like kinases (CLKs). sci-hub.senih.gov CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. researchgate.netnih.gov
The inhibitory mechanism of these compounds is distinct from most ATP-competitive kinase inhibitors. Instead of binding to the highly conserved hinge region of the kinase's ATP pocket, these furo[3,2-b]pyridine derivatives anchor to the back pocket. sci-hub.seresearchgate.net This interaction involves a single hydrogen bond between the furan (B31954) oxygen and the main-chain amino acid Leu244, while a methylpyrazole group interacts with the catalytic Lys191 in the back pocket. sci-hub.se This unique binding mode, which engages with the less conserved back pocket, is a key factor in their high selectivity. researchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors. nih.govresearchgate.net
While the related 1H-pyrrolo[2,3-b]pyridine-imidazole pharmacophore has been shown to be a basis for selective inhibitors of p38α mitogen-activated protein kinase (MAPK), the specific activity of the furo[2,3-b]pyridinone scaffold against p38α is less defined. researchgate.net The p38α MAPK pathway is central to regulating the production of proinflammatory cytokines. researchgate.netuni-tuebingen.de Inhibitors of p38α often bind to the ATP pocket, interacting with the hinge region and adjacent hydrophobic pockets. mdpi.com Some allosteric inhibitors achieve high potency by inducing a large conformational change in the conserved DFG motif of the kinase, creating a new binding site distinct from the ATP pocket. researchgate.net
| Target Kinase | Key Structural Feature | Binding Mechanism | Selectivity | Reference |
|---|---|---|---|---|
| CLK1, CLK2, CLK4 | 3,5-disubstituted furo[3,2-b]pyridine core | Binds to the kinase back pocket, not the ATP hinge region. Forms H-bond via furan oxygen. | High selectivity over other kinases due to unique back-pocket binding. | sci-hub.se, researchgate.net |
| p38α MAPK | (Related pyrrolopyridine scaffold) | Typically ATP-competitive or allosteric. | Selectivity varies with scaffold and substitution. | researchgate.net, researchgate.net |
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Mechanisms (HIV-1 RT)
Pyridinone derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). nih.gov HIV-1 RT is a crucial viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA, a necessary step for viral replication. medchemexpress.com
Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA strand, NNRTIs employ an allosteric inhibition mechanism. youtube.com They bind to a distinct, hydrophobic pocket on the p66 subunit of the enzyme, known as the NNRTI-binding pocket (NNIBP). nih.gov This pocket is located approximately 10 Å away from the polymerase active site. nih.gov
The binding of a pyridinone-based NNRTI to this allosteric site induces conformational changes in the enzyme, particularly in the "thumb" and "finger" subdomains. This repositioning of key residues alters the flexibility and conformation of the active site, thereby inhibiting the polymerase function and blocking DNA synthesis. researchgate.net The effectiveness of these compounds can be impacted by mutations in the NNIBP, a common mechanism of drug resistance. nih.gov However, novel pyridinone derivatives have been developed that show high potency against both wild-type HIV-1 and strains resistant to other RT inhibitors. nih.govresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Target Enzyme | HIV-1 Reverse Transcriptase (RT) | nih.gov |
| Binding Site | Allosteric, non-substrate-binding hydrophobic pocket (NNIBP) on the p66 subunit. | nih.gov |
| Mechanism of Action | Induces conformational changes in the enzyme, altering the active site and inhibiting DNA polymerase activity. | researchgate.net |
| Inhibition Type | Non-competitive with respect to nucleoside triphosphates. | medchemexpress.com |
Modulation of Cellular Pathways
Disruption of Key Cellular Signaling Pathways (e.g., Hedgehog Pathway)
The furo[3,2-b]pyridine scaffold has been identified as a central structure for developing potent modulators of the Hedgehog (Hh) signaling pathway. sci-hub.senih.gov The Hh pathway is a highly conserved signaling cascade essential for embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway is implicated in the development and progression of various cancers. nih.gov
Interestingly, the modulation of the Hh pathway by furo[3,2-b]pyridine derivatives was discovered through the profiling of a kinase-inactive subset of these compounds. sci-hub.senih.gov Specifically, 3,5,7-trisubstituted furo[3,2-b]pyridines, which lacked significant kinase inhibitory activity, were found to be sub-micromolar modulators of Hh signaling. nih.gov This demonstrates that distinct biological activities can be achieved from the same core scaffold through specific substitution patterns, separating kinase inhibition from pathway modulation.
Inhibition of DNA Polymerases
Research into 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides has highlighted their high specificity for viral polymerases over human DNA polymerases. nih.gov This selectivity is a critical attribute for an effective and safe antiviral agent, as it minimizes interference with the host cell's own DNA replication and repair machinery, thereby reducing potential cytotoxicity. The weak inhibition of human DNA polymerases underscores the therapeutic potential of this scaffold in selectively targeting viral replication processes. nih.gov
Interaction with DNA Structures
There is no available research specifically documenting the interaction of 4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one with DNA structures. Studies on analogous compounds sometimes explore interactions with DNA G-quadruplexes or intercalation with the DNA helix; however, no such data has been published for this specific molecule.
Antimicrobial Action Mechanisms
Broad-Spectrum Antibacterial Activities
A comprehensive screening of this compound against a wide range of bacterial strains has not been reported in the available literature. Therefore, its efficacy as a broad-spectrum antibacterial agent remains unconfirmed.
Antifungal Activities
Similarly, there is a lack of specific data on the antifungal properties of this compound. While other heterocyclic compounds have demonstrated antifungal potential, this particular derivative has not been the subject of such investigations in published studies.
Proposed Inhibition of DnaG
The bacterial primase DnaG is a known target for some antibacterial compounds. However, there is no scientific evidence to suggest that this compound acts as an inhibitor of this enzyme.
Antiviral Action Mechanisms (excluding human trial data)
Anti-HIV Activities
No studies have been published that investigate the potential of this compound to inhibit the replication of the Human Immunodeficiency Virus (HIV).
Inhibition of Herpesviruses (HCMV, HSV-1, EBV, VZV)
Research into the antiviral properties of the furo[2,3-b]pyridine scaffold has revealed its potential as a broad-spectrum inhibitor of herpesviruses. A key study in this area focused on a series of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides, demonstrating their efficacy against the DNA polymerases of HCMV, HSV-1, EBV, and VZV. nih.gov
Molecular Mechanism of Action
The primary molecular target of these furo[2,3-b]pyridine derivatives is the viral DNA polymerase, an enzyme crucial for the replication of the viral genome. nih.gov Unlike nucleoside analogs, which act as chain terminators after being incorporated into the growing DNA strand, these compounds are non-nucleoside inhibitors. This means they bind to a site on the viral polymerase that is distinct from the nucleotide-binding site, inducing a conformational change that allosterically inhibits the enzyme's function. This mechanism of action offers a key advantage, as these compounds can be effective against viral strains that have developed resistance to nucleoside-based therapies through mutations in the viral thymidine (B127349) kinase or DNA polymerase.
The specificity of these compounds for viral polymerases over host-cell DNA polymerases is a critical aspect of their therapeutic potential, suggesting a favorable selectivity profile. nih.gov
Structure-Activity Relationship (SAR) Studies
While specific SAR data for this compound is not extensively available in the public domain, the foundational research on the broader class of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides provides valuable insights into the structural requirements for antiviral activity. The general structure-activity trends for this class of compounds indicate that modifications at various positions on the furo[2,3-b]pyridine ring system can significantly impact their inhibitory potency and spectrum of activity.
The development of a versatile synthetic route to produce 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate esters has been instrumental in enabling the exploration of these structure-activity relationships. nih.gov This has allowed for the systematic modification of the core structure and the evaluation of the resulting analogs for their ability to inhibit viral replication.
Further detailed research, including the public release of comprehensive data tables with inhibitory concentrations (IC50 values) for a wider range of analogs, is needed to fully elucidate the intricate structure-activity relationships and to guide the rational design of next-generation inhibitors based on the this compound scaffold.
Computational and Theoretical Investigations of 4 Methyl 3,7 Dihydrofuro 2,3 B Pyridin 6 2h One
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is widely used in drug design to understand how a ligand, such as 4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one, might interact with a protein target at the atomic level. The binding affinity, often expressed as a binding free energy score, indicates the strength of the interaction, with more negative values suggesting a more favorable binding. wjarr.com
For instance, computational screening of natural compounds against AKT1 , a serine/threonine kinase, has been performed using pharmacophore models based on known inhibitors. nih.gov These studies often involve docking simulations to understand how ligands interact with the kinase domain. mdpi.com Furo[2,3-d]pyrimidine derivatives have been identified as dual PI3K/AKT inhibitors, and molecular dynamics simulations have been used to study their binding modes. rsc.org Similarly, furo[2,3-b]pyridine (B1315467) derivatives have been investigated as potential Akt kinase inhibitors. nih.gov
In the context of Estrogen Receptor α (ERα) , a key target in breast cancer, molecular docking and dynamics simulations are used to elucidate the binding patterns of agonists and antagonists. mdpi.comosti.gov Bicyclic ligands have been studied to understand the molecular determinants of their subtype selectivity for ERα versus ERβ. nih.gov Computational approaches, including molecular docking, have been employed to design and evaluate new ERα inhibitors with improved pharmacological profiles. ijirss.com
Regarding HER2 , another important target in breast cancer, computational studies help in understanding ligand interactions with its ATP binding domain. researchgate.net Paralog-selective inhibitors have been analyzed through docking to understand their binding modes and selectivity. nih.gov
The following table summarizes the types of interactions that are typically observed in docking studies of heterocyclic compounds with these protein targets.
| Target Protein | Key Interacting Residues (Examples from Analogs) | Types of Interactions |
| AKT1 | Not specified in the provided results | Hydrogen bonds, hydrophobic interactions, aromatic ring interactions nih.govresearchgate.net |
| ERα | PHE-404, Glu-353 | Pi-pi stacking, hydrogen bonding ijirss.com |
| HER2 | Phe159 | π-π interaction, hydrogen bonding, hydrophobic interactions researchgate.net |
| NNIBP | Not specified in the provided results | Not specified in the provided results |
Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.com This model can then be used as a 3D query to screen compound libraries for molecules with similar features.
For AKT1 inhibitors , pharmacophore models have been generated based on the crystal structure of AKT1 complexed with a known inhibitor. nih.gov A typical pharmacophore model for an AKT1 inhibitor might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net
Structure-based and 3D-QSAR pharmacophore models have also been developed for Akt2 inhibitors to identify novel scaffolds. nih.gov These models are validated and then used for virtual screening of chemical databases. nih.gov
The general features of a pharmacophore model for kinase inhibitors often include:
Hydrogen bond acceptors/donors to interact with the hinge region of the kinase.
Hydrophobic groups to occupy hydrophobic pockets.
Aromatic rings for π-π stacking interactions.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules, providing insights that are not accessible through classical molecular mechanics methods.
Theoretical investigations into the electronic structure of 2-pyridone derivatives, which share a core structural element with the title compound, have been conducted using ab initio calculations. nih.gov These studies evaluate ground- and excited-state geometries, charge distributions, and excitation energies. nih.gov Such calculations can help in understanding the molecule's reactivity and photophysical properties. researchgate.net
Studies on pyridone derivatives have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. For instance, in some 2-pyridone derivatives, the LUMO orbital is localized over the pyridinium (B92312) ring, suggesting a direction for electron transfer. mdpi.com Quantum chemical calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.
For the furo[2,3-b]pyridine scaffold, quantum-chemical calculations using the MNDO approximation have been performed to understand its reactivity in electrophilic substitution reactions. researchgate.net
Computational studies are valuable for elucidating reaction mechanisms. While a specific mechanism for the synthesis of this compound has not been computationally studied, the mechanisms of similar reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, have been investigated. nih.govresearchgate.net These studies often propose several possible pathways, such as the iminium, enamine, and Knoevenagel mechanisms, and use computational methods to determine the most favorable route both kinetically and thermodynamically. nih.gov
For dihydropyrimidinase, an enzyme involved in pyrimidine (B1678525) metabolism, quantum mechanical cluster approaches based on density functional theory (DFT) have been used to investigate its reaction mechanism and stereospecificity. rsc.org Such studies can reveal the roles of specific amino acid residues in catalysis. rsc.org
Conformational Analysis and Ligand Dynamics
Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For bicyclic systems like this compound, conformational analysis is important as the molecule's shape is critical for its interaction with biological targets. uci.edu
The conformations of bicyclic compounds can be related to well-known structures like the chair and boat forms of cyclohexane. uci.edu Molecular mechanics is a common computational method for performing conformational analysis of bicyclic systems. researchgate.net
Ligand dynamics are often studied using molecular dynamics (MD) simulations. MD simulations provide a detailed view of the conformational changes of a ligand and its target protein over time, revealing the stability of their interactions. mdpi.com For ERα, MD simulations have been used to understand the dynamic binding patterns of agonists and antagonists, showing how non-covalent interactions form and break over time. mdpi.comosti.gov These simulations are crucial for assessing the stability of a ligand in the binding pocket of a protein. ijirss.com
Physicochemical Property Prediction for Scaffold Optimization
In the realm of modern drug discovery and development, the process of scaffold optimization is a critical step that aims to enhance the therapeutic potential of a lead compound. Computational and theoretical chemistry play a pivotal role in this process by predicting the physicochemical properties of molecules, thereby guiding the synthesis of more effective and safer drug candidates. For the novel heterocyclic scaffold, this compound, in silico predictive models are invaluable for assessing its drug-likeness and identifying potential areas for modification.
The furo[2,3-b]pyridine core, a key structural motif in this compound, is recognized for its significance in the development of biologically active molecules, including kinase inhibitors. The strategic optimization of scaffolds like this is a well-established approach in medicinal chemistry. nih.govnih.gov Computational tools allow for the early-stage evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its ultimate success as a drug. nih.govresearchgate.net
A systematic in silico analysis of this compound would involve the calculation of a range of molecular descriptors that correlate with its pharmacokinetic and pharmacodynamic behavior. These descriptors help in predicting the compound's oral bioavailability, membrane permeability, and potential for metabolic stability. For instance, properties such as molecular weight (MW), octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors are fundamental to Lipinski's "rule of five," a widely used guideline for predicting drug-likeness.
Detailed computational studies, often employing Density Functional Theory (DFT), can provide deeper insights into the electronic structure and reactivity of the molecule. nih.govresearchgate.net These calculations can help in understanding the molecule's stability, sites susceptible to metabolic attack, and its potential to interact with biological targets.
The following tables present a set of predicted physicochemical properties for this compound, which are essential for its evaluation as a viable drug scaffold.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Scaffold Optimization |
| Molecular Weight ( g/mol ) | 165.17 | Influences absorption and distribution; lower molecular weight is generally preferred for oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 0.85 | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. |
| Topological Polar Surface Area (TPSA) (Ų) | 58.7 | Predicts membrane permeability and oral bioavailability. |
| Number of Hydrogen Bond Donors | 1 | Affects solubility and binding to target proteins. |
| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and target binding affinity. |
| Rotatable Bonds | 0 | A low number of rotatable bonds generally correlates with higher oral bioavailability. |
These computationally derived parameters suggest that this compound possesses a favorable profile for further development. Its relatively low molecular weight and balanced lipophilicity fall within the ranges typically associated with orally bioavailable drugs.
Table 2: Predicted ADME (Absorption, Distribution, Metabolism, Excretion) Profile
| ADME Parameter | Prediction | Implication for Drug Development |
| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Penetration | Moderate | Suggests potential for CNS activity, which could be desirable or undesirable depending on the therapeutic target. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from cells, which can contribute to drug resistance. |
| Renal Organic Cation Transporter (OCT2) | Substrate | Potential for renal excretion. |
The predicted ADME profile further underscores the potential of this scaffold. The high predicted intestinal absorption and lack of inhibition of a key metabolic enzyme are promising characteristics. The moderate blood-brain barrier penetration suggests that with further structural modifications, this scaffold could be tailored for either central nervous system (CNS) or peripheral targets.
Analytical and Spectroscopic Characterization Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of a newly synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the connectivity of atoms and the functional groups present in the molecule.
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. For a compound like 4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one, a full suite of NMR experiments would be necessary for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on analogous structures, the expected chemical shifts (δ) in a solvent like DMSO-d₆ would likely show signals for the methyl group, the methylene (B1212753) protons of the dihydrofuran ring, a methine proton, and an NH proton from the pyridinone ring. researchgate.netlgcstandards.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of distinct carbon environments. Key signals would include those for the methyl carbon, methylene carbons, methine carbons, and quaternary carbons, including the carbonyl carbon of the pyridinone ring which is expected at a significantly downfield shift. uni.lu
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C NMR signals.
COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons within the dihydrofuran and pyridinone rings. For instance, it would show the correlation between the methylene and methine protons in the dihydrofuran moiety.
Table 1: Representative ¹H NMR Data for a Dihydropyridinone Derivative Data is for a related dihydropyridinone structure, not the title compound. researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (geminal) | 2.26-2.66 | dd | 16, 4 |
| H-5 (geminal) | 2.80-3.09 | dd | 16, 7 |
| H-4 | 4.65-5.10 | m | - |
| Vinylic H | 5.01-5.39 | s | - |
Table 2: Representative ¹³C NMR Data for a Pyridine (B92270) Derivative Data is for a related pyridine structure, not the title compound. uni.lu
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ | 10.22 |
| OCH₂CF₃ | 76.10 |
| OCH₂ | 79.82 |
| Aromatic CH | 105.01, 111.8, 114.41, 121.63, 122.99, 125.30, 130.8, 134.5 |
| Aromatic C | 145.19, 151.3, 159.10, 163.56 |
| CHO | 190.50 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band for the carbonyl (C=O) stretching of the pyridinone ring would be prominent, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide in the pyridinone ring would appear as a band in the region of 3200-3400 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the methyl and methylene groups, and C-O stretching for the furan (B31954) ring ether linkage. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3200-3400 |
| C-H (sp³) | Stretch | 2850-3000 |
| C=O (Amide) | Stretch | 1650-1700 |
| C=C (Aromatic) | Stretch | 1500-1600 |
| C-O (Ether) | Stretch | 1050-1250 |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This technique is crucial for determining the molecular weight of a compound and can also offer structural information through fragmentation patterns.
MS (Mass Spectrometry): Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The resulting mass spectrum would show a peak corresponding to the molecular weight of this compound.
HRMS (High-Resolution Mass Spectrometry): HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition and confirmation of the molecular formula of the compound.
Crystallographic Studies (e.g., X-ray Diffraction)
Table 4: Representative Crystal Data for a Fused Heterocyclic Compound Data is for a related substituted triazolopyridazinobindole, not the title compound. chemrxiv.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
Chromatographic Purification and Analysis (e.g., Column, Chiral, SFC)
Chromatographic techniques are essential for the purification of the target compound from reaction mixtures and for assessing its purity.
Column Chromatography: This would be the primary method for purifying the synthesized this compound. A silica (B1680970) gel stationary phase with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would likely be employed to separate the product from starting materials and byproducts.
Chiral Chromatography: If the synthesis of this compound results in a racemic mixture (if a stereocenter is present and not controlled), chiral chromatography would be necessary to separate the enantiomers. This technique uses a chiral stationary phase to selectively interact with each enantiomer, allowing for their separation.
SFC (Supercritical Fluid Chromatography): SFC is a powerful technique for the separation and purification of compounds, including isomers. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. For isomeric compounds that are difficult to separate by conventional HPLC, SFC can offer superior resolution and faster separation times. nih.gov
4 Methyl 3,7 Dihydrofuro 2,3 B Pyridin 6 2h One As a Privileged Scaffold in Medicinal Chemistry Research
Scaffold Design and Optimization for Biological Probes
There is no specific information available in the reviewed scientific literature regarding the design and optimization of 4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one as a scaffold for biological probes. Research on related fused heterocyclic systems, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, often involves modifying the core structure to introduce functionalities suitable for acting as probes. These modifications can include the incorporation of reporter groups (e.g., fluorescent tags, biotin) or photoreactive moieties to study biological processes and target engagement. However, no such studies have been reported for the specific this compound scaffold.
Analog Development and Structure-Guided Lead Identification
Detailed research findings on the development of analogs from the this compound core and their structure-guided lead identification are not present in the current body of scientific literature. The process of analog development typically involves systematic modifications of a lead scaffold to explore the structure-activity relationship (SAR). This often entails introducing various substituents at different positions of the heterocyclic ring system to enhance potency, selectivity, and pharmacokinetic properties. Computational methods and X-ray crystallography are frequently employed in structure-guided design to visualize and predict the binding of analogs to their biological targets. While this is a common practice in medicinal chemistry for scaffolds like pyrido[2,3-d]pyrimidin-7-ones, no such data has been published for this compound.
Importance as a Building Block for Complex Heterocyclic Structures
The utility of this compound as a specific building block for the synthesis of more complex heterocyclic structures has not been documented in the reviewed scientific literature. In principle, its fused bicyclic structure with reactive functional groups could make it a potential starting material for the construction of more elaborate molecular architectures. Heterocyclic building blocks are fundamental in organic synthesis for creating novel compounds with potential biological activities. However, the synthetic routes originating from this compound to generate more complex systems have not been reported.
Future Research Directions for 4 Methyl 3,7 Dihydrofuro 2,3 B Pyridin 6 2h One and Its Furo 2,3 B Pyridine Analogs
Exploration of Novel Synthetic Pathways
While several synthetic routes to the furo[2,3-b]pyridine (B1315467) core have been established, there remains a significant opportunity for innovation. nih.gov Current methods include palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations, as well as routes starting from pyridine (B92270) N-oxides. nih.gov A recently developed elegant method involves a Pd(II)-catalyzed N–H/C annulation between β-ketodinitriles and alkynes, which allows for the simultaneous construction of the furan (B31954) and pyridine rings. acs.orgacs.org
Future research should focus on the development of more efficient, scalable, and versatile synthetic strategies. Key areas for exploration include:
Asymmetric Synthesis: Developing stereoselective methods to access chiral dihydrofuro[2,3-b]pyridine analogs. This is crucial as the stereochemistry of drug candidates often plays a critical role in their biological activity and safety profile.
Diversity-Oriented Synthesis: Creating novel pathways that allow for the rapid generation of a wide array of analogs with diverse substitution patterns. This would facilitate more comprehensive structure-activity relationship (SAR) studies. nih.gov
Late-Stage Functionalization: Designing synthetic routes that permit the introduction of various functional groups at a late stage of the synthesis. This approach provides flexibility for optimizing the properties of lead compounds.
| Synthetic Strategy | Description | Potential Future Improvement | Reference |
|---|---|---|---|
| Palladium-Catalyzed One-Pot Synthesis | Involves Sonogashira couplings followed by Wacker-type heteroannulations. | Improving catalyst efficiency and substrate scope. | nih.gov |
| From Pyridine N-oxides | Yields 2,3-substituted furo[2,3-b]pyridines. | Expanding the methodology to other substitution patterns. | nih.gov |
| Pd(II)-Catalyzed N–H/C Annulation | Reaction between β-ketodinitriles and alkynes to concurrently form both rings. | Exploring alternative catalysts and reaction conditions to enhance yield and purity. | acs.orgacs.org |
Advanced Mechanistic Investigations of Biological Activities
Derivatives of the furo[2,3-b]pyridine scaffold have demonstrated a range of biological activities, including potent anticancer and anti-inflammatory effects. cncb.ac.cnresearchgate.netnih.gov For instance, certain dihydrofuro[2,3-b]pyridine derivatives have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.gov Molecular docking studies have also suggested strong binding affinities for targets like the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cnnih.gov
To fully exploit these activities, future research must delve deeper into the molecular mechanisms of action. Advanced approaches could include:
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets of 4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one and its analogs.
Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to understand how these compounds modulate cellular signaling pathways downstream of their primary targets.
Structural Biology: Determining the crystal structures of these compounds in complex with their biological targets to elucidate the precise binding modes and molecular interactions that drive their activity.
Application in Chemical Biology Tools
The inherent biological activity of furo[2,3-b]pyridines makes them excellent candidates for development as chemical biology tools. These tools are invaluable for dissecting complex biological processes and validating new drug targets.
Future efforts in this area should concentrate on:
Development of Chemical Probes: Synthesizing derivatives of this compound that incorporate functionalities suitable for use as probes. This includes adding photo-crosslinkers, affinity tags (like biotin), or fluorescent reporters.
Target Engagement Assays: Using these newly developed probes to create robust assays for measuring target engagement in living cells and in vivo models. This would provide critical information on the relationship between target occupancy and biological effect.
Imaging Agents: Designing fluorescently labeled analogs that can be used to visualize the subcellular localization of their targets and track their dynamics in real-time.
Development of Structure-Based Design Strategies
Structure-based drug design (SBDD) is a powerful paradigm that uses high-resolution structural information of a biological target to guide the design of potent and selective inhibitors. nih.govresearchgate.net Once the primary targets of furo[2,3-b]pyridines are identified and structurally characterized (as described in section 7.2), SBDD can be systematically applied.
Future research should involve a multidisciplinary approach combining:
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how modifications to the furo[2,3-b]pyridine scaffold will affect binding affinity and selectivity.
X-ray Crystallography and NMR: Obtaining co-crystal structures of analogs bound to their target proteins to provide detailed insights into the binding interactions and guide further optimization.
Medicinal Chemistry: Synthesizing novel analogs based on the structural and computational insights to improve potency, selectivity, and pharmacokinetic properties. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov
Green Chemistry Innovations in Furo[2,3-b]pyridine Synthesis
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve economic efficiency. rsc.org Future research into the synthesis of this compound and its analogs should prioritize the development of more sustainable methodologies.
Key areas for green chemistry innovation include:
Catalytic Methods: Replacing stoichiometric reagents with more efficient and recyclable catalytic systems.
Alternative Solvents: Exploring the use of safer, more environmentally benign solvents or even solvent-free reaction conditions.
Energy Efficiency: Investigating the use of alternative energy sources, such as microwave irradiation or ultrasound, to reduce reaction times and energy consumption. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot and multicomponent reactions are particularly attractive strategies in this regard. nih.gov
| Green Chemistry Principle | Application in Furo[2,3-b]pyridine Synthesis | Potential Benefit | Reference |
|---|---|---|---|
| Catalysis | Employing reusable catalysts (e.g., improved palladium systems). | Reduced waste and cost. | rsc.org |
| Alternative Solvents | Using water, ionic liquids, or supercritical fluids. | Reduced environmental toxicity and pollution. | nih.gov |
| Energy Efficiency | Microwave-assisted or flow chemistry synthesis. | Shorter reaction times, lower energy consumption. | nih.gov |
| Atom Economy | Developing one-pot or multicomponent reactions. | Maximized efficiency and minimized by-product formation. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of alkynyl-substituted pyridazinones under basic conditions. For example, analogous furopyridine derivatives (e.g., furo[2,3-d]pyridazinones) are synthesized by treating 5-alkynyl-4-chloropyridazinones with KOH in dioxane/water at reflux . Reaction optimization includes adjusting stoichiometry (e.g., 1:13.4 molar ratio of substrate to base) and solvent systems (dioxane/water) to suppress side reactions like decarboxylation . Yield improvements (up to 75%) are achieved by controlling temperature and reaction time, as premature termination can lead to incomplete cyclization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Structural confirmation relies on NMR (¹H/¹³C), HRMS, and X-ray crystallography. For related heterocycles (e.g., thieno[2,3-b]pyridin-6-ones), NMR chemical shifts at δ 6.8–7.5 ppm confirm aromatic protons, while carbonyl signals appear at δ 160–170 ppm in ¹³C spectra . X-ray data (CCDC depositions) resolve fused-ring systems, with bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles (<5° deviation) confirming planarity .
Q. What stability challenges arise during storage of fused pyridinone derivatives, and how are they mitigated?
- Methodology : Furopyridinones are prone to oxidation and hydrolysis. Stability studies on analogs (e.g., pyrano[2,3-b]pyridinones) show degradation under humid or acidic conditions. Storage recommendations include inert atmospheres (N₂/Ar), desiccants (silica gel), and low temperatures (-20°C). Accelerated stability testing via HPLC (e.g., 40°C/75% RH for 4 weeks) quantifies degradation products like ring-opened aldehydes .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved using organocatalysts?
- Methodology : Chiral fused-ring systems (e.g., dihydropyrano[4,3-b]pyranones) are synthesized via organocatalytic [3+3] cyclization. Proline-derived catalysts (e.g., L-proline sulfonamide, 10 mol%) in toluene at -30°C induce enantiomeric excess (>90% ee). Key steps include kinetic resolution of intermediates and DFT-guided transition-state modeling to optimize stereocontrol .
Q. What computational strategies predict the electronic and steric effects of substituents on the reactivity of fused pyridinones?
- Methodology : Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. For example, methyl groups at position 4 increase HOMO energy (-5.8 eV vs. -6.2 eV in unsubstituted analogs), enhancing electrophilic aromatic substitution reactivity. Steric maps (e.g., using PyMol) identify steric clashes in transition states, guiding substituent placement .
Q. How do solvent and catalyst choice influence regioselectivity in derivatization reactions (e.g., C-3 vs. C-5 functionalization)?
- Methodology : SBA-15-SO₃H catalysts in ethanol promote regioselective C-3 alkylation of pyridinones via Brønsted acid activation. For example, 4-hydroxycoumarin reacts with aldehydes and amines under reflux to yield C-3-substituted chromeno-pyridinones (85% yield) . Polar aprotic solvents (DMF) favor C-5 functionalization via SNAr mechanisms, as shown in fluorophenoxy-substituted pyridopyrimidinones .
Q. What bioactivity screening approaches are suitable for identifying pharmacological targets of fused pyridinone derivatives?
- Methodology : High-throughput kinase assays (e.g., p38α MAPK inhibition) using ATP-competitive binding (IC₅₀ < 50 nM) identify lead compounds. For analogs like pyrido[2,3-d]pyrimidin-7-ones, crystallography (PDB: 6Z2) reveals hydrogen bonding with kinase hinge regions (e.g., Met109 and Gly110). ADMET profiling (e.g., CYP450 inhibition, plasma stability) prioritizes candidates with >80% oral bioavailability .
Data Contradictions and Resolution
- Contradiction : reports trifluoromethyl groups enhancing stability, while notes hydrolytic instability in trifluoromethyl-pyrano pyridinones.
- Resolution : Stability varies with ring saturation. Saturated 3,7-dihydrofuro systems (vs. fully aromatic thieno analogs) resist hydrolysis due to reduced ring strain. Substituent electronic effects (e.g., electron-withdrawing CF₃) must be balanced with steric protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
